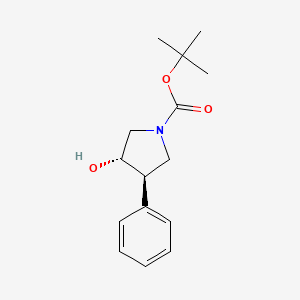

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a hydroxy group, and a phenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the enzyme-catalyzed kinetic resolution of racemic mixtures. This method utilizes lipase enzymes to selectively react with one enantiomer, resulting in high enantioselectivity . The reaction conditions typically involve the use of solvents such as isopropanol and tert-butanol, and the process is optimized for temperature and enzyme concentration .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic resolution techniques, scaled up to accommodate larger quantities. The use of high-performance liquid chromatography (HPLC) with chiral stationary phases is also employed to separate the enantiomers effectively .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to the formation of alcohols or amines .

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its enantiomerically pure form is valuable in asymmetric synthesis .

Biology and Medicine

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly advantageous .

Mécanisme D'action

The mechanism of action of tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an intermediate in NK1 receptor antagonists, it binds to the NK1 receptor, inhibiting its activity and thereby exerting its therapeutic effects . The pathways involved include the modulation of neurotransmitter release and receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

- tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

- tert-Butyl 3-hydroxypropionate

- tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate

Uniqueness

What sets tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and selectivity in chemical reactions. Its ability to serve as a chiral building block and its role in the synthesis of biologically active compounds highlight its significance in both research and industrial applications .

Activité Biologique

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate, a compound with the CAS number 849674-11-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a hydroxyl group and a carboxylate moiety. Its molecular formula is C15H21NO3, and it has a molecular weight of approximately 263.337 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Notably, it has been studied for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its mechanism of action involves modulation of neurotransmitter pathways, which can influence mood and cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuropharmacology | Investigated for effects on central nervous system (CNS) neurotransmitters. |

| Pharmaceutical Synthesis | Serves as an intermediate in developing drugs for neurological conditions. |

| Analytical Chemistry | Used as a standard in drug formulation and quality control studies. |

| Biochemical Research | Explores drug interactions within biological systems to identify new therapeutic targets. |

Case Studies and Research Findings

-

Neuropharmacological Studies :

Research indicates that this compound influences dopamine and serotonin pathways, which are critical in treating conditions such as depression and anxiety. A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties . -

Enzyme-Catalyzed Kinetic Resolution :

A notable study focused on the enzyme-catalyzed kinetic resolution of this compound using Novozyme 435 lipase. The results indicated high enantioselectivity, achieving up to 47% conversion in specific solvents after prolonged reaction times . This finding is crucial for synthesizing enantiomerically pure compounds for therapeutic use. -

Pharmaceutical Development :

The compound has been utilized in developing targeted therapies for neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in drug development pipelines aimed at treating conditions like schizophrenia and bipolar disorder .

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSXAVJRWGKVDK-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.